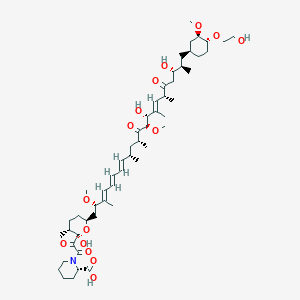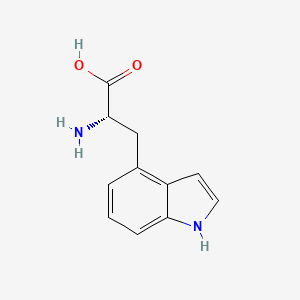
Atuzaginstat
Übersicht
Beschreibung
Atuzaginstat ist ein kleines Molekül, das als oral verfügbarer Proteaseinhibitor wirkt. Diese Proteasen dringen in das Zahnfleischgewebe ein und verursachen Entzündungen an der Stelle der Parodontitis . This compound wurde auf sein Potenzial zur Behandlung der Alzheimer-Krankheit untersucht, indem es diese Proteasen hemmt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die detaillierten Synthesewege und Reaktionsbedingungen für this compound sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert wird, die die Bildung bestimmter chemischer Bindungen und funktioneller Gruppen beinhalten .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für this compound beinhalten die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst mehrere Schritte der Reinigung und Qualitätskontrolle, um pharmazeutische Standards zu erfüllen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The detailed synthetic routes and reaction conditions for Atuzaginstat are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions that involve the formation of specific chemical bonds and functional groups .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Atuzaginstat unterliegt hauptsächlich Inhibitionsreaktionen mit seinen Zielproteasen. Es unterliegt unter physiologischen Bedingungen keinen signifikanten Oxidations-, Reduktions- oder Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen: Die bei der Synthese von this compound verwendeten Reagenzien umfassen verschiedene organische Lösungsmittel, Katalysatoren und Schutzgruppen, um die Bildung der gewünschten chemischen Struktur zu erleichtern .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus den Reaktionen mit this compound entsteht, ist der Inhibitionskomplex mit den Zielproteasen, der verhindert, dass die Proteasen ihre pathologischen Wirkungen ausüben .
Wissenschaftliche Forschungsanwendungen
Es hat sich gezeigt, dass es die Aktivität von Gingipainen reduziert, die mit dem Fortschreiten der Alzheimer-Krankheit in Verbindung gebracht werden . Zusätzlich wurde this compound auf seine Auswirkungen auf Parodontitis, Herz-Kreislauf-Erkrankungen und Neuroinflammation untersucht .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Aktivität von Gingipainen hemmt, die toxische Protease-Virulenzfaktoren sind, die von Porphyromonas gingivalis produziert werden . Diese Gingipaine finden sich in mehr als 90 % der Gehirne mit Alzheimer-Krankheit . Durch die Hemmung von Gingipainen reduziert this compound Neuroinflammation, Amyloid-beta-Produktion und Tau-Phosphorylierung, die Schlüsselmerkmale der Pathologie der Alzheimer-Krankheit sind .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Atuzaginstat exerts its effects by inhibiting the activity of gingipains, which are toxic protease virulence factors produced by Porphyromonas gingivalis . These gingipains are found in more than 90% of brains with Alzheimer’s disease . By inhibiting gingipains, this compound reduces neuroinflammation, amyloid-beta production, and tau phosphorylation, which are key pathological features of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- COR588: Ein Gingipain-Inhibitor der zweiten Generation, der von Cortexyme entwickelt wurde .
- LHP588: Ein weiterer Gingipain-Inhibitor mit einem ähnlichen Wirkmechanismus .
Einzigartigkeit: Atuzaginstat ist einzigartig in seiner Fähigkeit, gezielt Gingipaine zu hemmen, die direkt mit dem Fortschreiten der Alzheimer-Krankheit und der Parodontitis in Verbindung stehen . Seine orale Verfügbarkeit und seine Fähigkeit, die Blut-Hirn-Schranke zu durchdringen, machen ihn zu einem vielversprechenden Kandidaten für die Behandlung neurodegenerativer Erkrankungen .
Eigenschaften
IUPAC Name |
N-[(3S)-7-amino-2-oxo-1-(2,3,6-trifluorophenoxy)heptan-3-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N2O3/c20-13-8-9-14(21)18(17(13)22)27-11-16(25)15(7-3-4-10-23)24-19(26)12-5-1-2-6-12/h8-9,12,15H,1-7,10-11,23H2,(H,24,26)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIMBXKACVCIMM-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC(CCCCN)C(=O)COC2=C(C=CC(=C2F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(=O)N[C@@H](CCCCN)C(=O)COC2=C(C=CC(=C2F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2211981-76-7 | |
| Record name | Atuzaginstat | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2211981767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ATUZAGINSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGN7ROZ8EN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(+)-O-ISOPROPYLIDENE-2,3-DIHYDROXY-1,4-BIS[BIS(3,5-DIFLUOROMETHYLPHENYL)PHOSPHINO]BUTANE](/img/structure/B3325733.png)





![N-[2-(Diphenylmethoxy)ethyl]-N,N',N'-trimethyl-ethylenediamine Dimaleate](/img/structure/B3325787.png)
![2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]acetamide](/img/structure/B3325795.png)

